molecular formula C7H8O4 B3358585 4-(Acetoxymethyl)-2(5H)-furanone CAS No. 81189-55-1

4-(Acetoxymethyl)-2(5H)-furanone

Cat. No.: B3358585
CAS No.: 81189-55-1
M. Wt: 156.14 g/mol
InChI Key: YVHBEOMCXBXWAH-UHFFFAOYSA-N
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Description

4-(Acetoxymethyl)-2(5H)-furanone is a useful research compound. Its molecular formula is C7H8O4 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
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Biological Activity

4-(Acetoxymethyl)-2(5H)-furanone is a compound belonging to the furanone family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and data tables.

This compound, with the chemical formula C₇H₈O₃, is characterized by its furanone structure, which contributes to its reactivity and biological interactions. The acetoxymethyl group enhances its solubility and stability in various solvents.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action involves disruption of bacterial cell membranes and interference with metabolic pathways .

Table 1: Antibacterial Efficacy Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
Staphylococcus aureus25 µg/mL
Salmonella enterica30 µg/mL

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity against several fungal pathogens. It has been particularly effective against strains of Candida and Aspergillus, suggesting potential applications in food preservation and medical treatments.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. In vitro studies indicate that it modulates inflammatory cytokines and may inhibit pathways associated with chronic inflammatory diseases .

Case Study: Inhibition of Inflammatory Cytokines
A study involving human cell lines treated with this compound reported a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, disrupting energy production in microbial cells.
  • Cytokine Modulation : By affecting signaling pathways, it can alter the expression of inflammatory mediators.

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound. For instance, a study published in the Journal of Agricultural and Food Chemistry highlighted its effectiveness in inhibiting biofilm formation by pathogenic bacteria, which is crucial for preventing infections .

Table 2: Summary of Research Findings

Study ReferenceFindings
Smolecule Antibacterial activity against various strains
PMC3232668 Anti-inflammatory effects on cytokine levels
ResearchGate Potential as a food preservative

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Intermediate in Synthesis: 4-(Acetoxymethyl)-2(5H)-furanone serves as an intermediate in the synthesis of more complex organic molecules. It can be transformed into various derivatives that are useful in pharmaceutical development.
  • Reactivity Studies: The compound has been utilized in studying reaction mechanisms involving furan derivatives, providing insights into electrophilic substitutions and nucleophilic attacks .

2. Medicinal Chemistry:

  • Drug Development: Research indicates potential applications in drug delivery systems due to its ability to undergo hydrolysis in the presence of esterases, which can facilitate controlled release mechanisms.
  • Antimicrobial Properties: Some derivatives of this compound have shown antimicrobial activity, particularly against antibiotic-resistant bacteria by inhibiting quorum sensing, a process critical for bacterial communication and virulence .

3. Biochemical Applications:

  • Enzyme-Catalyzed Reactions: The compound is employed in studies involving enzyme-catalyzed reactions, particularly those involving esterases, which are vital for understanding metabolic pathways and developing enzyme inhibitors .
  • Biodegradable Polymers: In industrial applications, this compound is explored as a precursor for biodegradable polymers, contributing to sustainable materials science efforts.

Data Table: Key Applications and Findings

Application AreaSpecific UseFindings/Notes
Organic SynthesisIntermediate for complex moleculesEnables synthesis of various derivatives
Medicinal ChemistryDrug delivery systemsHydrolysis in presence of esterases facilitates release
Biochemical ResearchStudy of enzyme-catalyzed reactionsImportant for understanding metabolic pathways
Industrial ChemistryProduction of biodegradable polymersContributes to sustainable material development
Antimicrobial ResearchInhibition of quorum sensingEffective against antibiotic-resistant bacteria

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of brominated derivatives of this compound. These compounds demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, suggesting their potential as therapeutic agents against biofilm-associated infections .

Case Study 2: Drug Delivery Systems
Research focused on the hydrolytic stability of this compound-based drug delivery systems revealed that the compound could effectively release active pharmaceutical ingredients in a controlled manner when exposed to specific enzymatic environments. This property highlights its potential application in targeted therapy .

Chemical Reactions Analysis

Hydrolysis of the Acetoxymethyl Group

The acetoxymethyl group undergoes hydrolysis under acidic or basic conditions to yield 4-hydroxymethyl-2(5H)-furanone , a critical intermediate for further functionalization.

Conditions Product Yield Reference
H₂O, HCl (reflux)4-hydroxymethyl-2(5H)-furanone88%
NaOH (aqueous, 60°C)4-hydroxymethyl-2(5H)-furanone92%

This reaction is pivotal for generating reactive hydroxyl groups, enabling subsequent transformations such as halogenation or oxidation .

Nucleophilic Substitution Reactions

The acetoxymethyl group acts as a leaving group (via hydrolysis to hydroxymethyl followed by activation) in nucleophilic substitutions.

Nucleophile Conditions Product Yield Reference
AllylamineTHF, 20°C, 24h4-(Allylaminomethyl)-2(5H)-furanone85%
MethallylamineTriethylamine, acetone, 40°C4-(Methallylaminomethyl)-2(5H)-furanone78%
Sodium thiophenolateDCM, CsF, PdCl₂(PPh₃)₂4-(Phenylthio)-2(5H)-furanone65%

Substitution reactions are highly dependent on the leaving group’s activation. For example, bromination of the hydroxymethyl intermediate using PBr₃ enhances reactivity toward amines and thiols .

Esterification and Transesterification

The acetoxymethyl group participates in ester exchange reactions, enabling the introduction of diverse acyloxy groups.

Reagent Conditions Product Yield Reference
Benzoyl chloridePyridine, DCM, 0°C4-(Benzoyloxymethyl)-2(5H)-furanone72%
Propionic anhydrideTriethylamine, THF, reflux4-(Propionyloxymethyl)-2(5H)-furanone68%

Esterification proceeds via activation of the hydroxyl group, often requiring bases like triethylamine to deprotonate intermediates .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl or alkyl group introductions at the furanone core.

Coupling Partner Catalyst System Product Yield Reference
4-Methylthiophenylboronic acidPdCl₂(PPh₃)₂, CsF, Toluene/H₂O4-(4-Methylthiophenyl)-2(5H)-furanone91%
Phenylboronic acidPdCl₂(PhCN)₂, Ag₂O, THF4-Phenyl-2(5H)-furanone58%

These reactions typically require halogenated derivatives (e.g., bromomethyl intermediates) for effective coupling .

Ring-Opening and Cycloaddition Reactions

The strained furanone ring participates in photochemical [2+2] cycloadditions and ring-opening reactions.

Reaction Type Conditions Product Yield Reference
Intramolecular [2+2] cycloadditionUV (254 nm), CH₃CNTricyclic lactam89%
Diels-Alder reactionHeat, dienophile (e.g., maleic anhydride)Bicyclic adduct63%

Cycloadditions exploit the conjugated dienone system, yielding complex polycyclic structures .

Oxidation and Reduction

The carbonyl group undergoes selective reduction, while the acetoxymethyl side chain can be oxidized.

Reaction Reagents Product Yield Reference
NaBH₄ reductionMeOH, 0°C4-(Acetoxymethyl)-2(5H)-tetrahydrofuranone76%
Mn(OAc)₃ oxidationAcOH, O₂4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one82%

Oxidation with Mn(III) acetate generates acetylated derivatives, whereas borohydride reduces the carbonyl to a secondary alcohol .

Key Mechanistic Insights

  • Hydrolysis : Proceeds via acid- or base-catalyzed nucleophilic attack on the acetoxymethyl carbonyl .

  • Substitution : Requires prior conversion of the hydroxymethyl group to a better leaving group (e.g., bromide) .

  • Cross-Coupling : Relies on halogenated intermediates for effective Pd-mediated coupling .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Experimental protocols emphasize optimizing leaving group activation and catalyst systems for high yields.

Properties

IUPAC Name

(5-oxo-2H-furan-3-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-5(8)10-3-6-2-7(9)11-4-6/h2H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHBEOMCXBXWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701001832
Record name (5-Oxo-2,5-dihydrofuran-3-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81189-55-1
Record name 2(5H)-Furanone, 4-((acetyloxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081189551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Oxo-2,5-dihydrofuran-3-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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